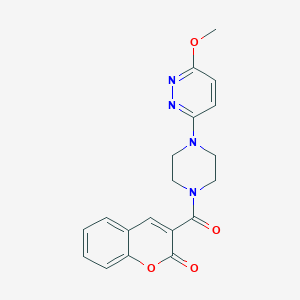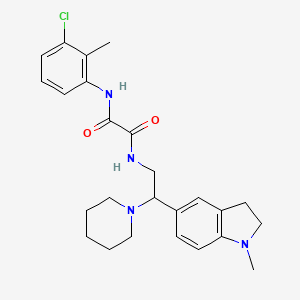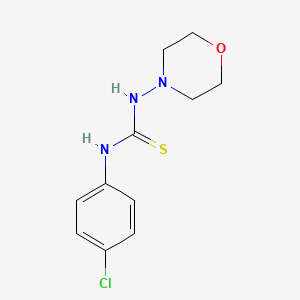
N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide" is a synthetic organic molecule featuring a phenylacetamide backbone. Its structure includes several functional groups like triazole, azetidine, and phenoxymethyl, making it a complex and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide" generally starts with the preparation of key intermediates through multi-step organic reactions.
Step 1: : The synthesis begins with the formation of phenoxymethyl azide.
Step 2: : The azide undergoes a 1,3-dipolar cycloaddition with an alkyne to form a 1,2,3-triazole ring.
Step 3: : This is followed by the incorporation of azetidine via nucleophilic substitution.
Step 4: : The final step involves the acylation of the intermediate with phenylacetic acid under mild conditions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using automated reactors with precise temperature, pressure, and reaction time controls. Solvent-free or greener methods are preferred to enhance yield and reduce environmental impact. This ensures consistent purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can be subjected to oxidation reactions, altering its functional groups.
Reduction: : It can be reduced to modify specific parts of its structure.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halides, sulfonates under basic or acidic conditions
Major Products Formed
The major products depend on the type of reaction:
Oxidation may yield carboxylic acids or ketones.
Reduction may result in amines or alcohols.
Substitution products vary based on the attacking nucleophile or electrophile.
Scientific Research Applications
Chemistry
The compound is studied for its unique structural properties and reactivity, making it a potential building block in organic synthesis and materials science.
Biology
In biological contexts, it's investigated for its interactions with enzymes and receptors due to its triazole and azetidine moieties, which are known to exhibit bioactivity.
Medicine
Its potential in medicinal chemistry is explored for designing novel drugs, particularly for its antibacterial, antifungal, and anticancer properties.
Industry
In the industrial sector, it's considered for the development of polymers, coatings, and other specialty chemicals due to its stability and functional versatility.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: : Specific enzymes and receptors in biological systems.
Pathways Involved: : It may inhibit or activate key biochemical pathways, depending on its binding affinity and mode of action.
Comparison with Similar Compounds
When compared to other similar compounds, "N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide" stands out for its unique combination of a triazole ring, azetidine, and phenoxymethyl group. Similar compounds include:
N-(4-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide
N-(4-(3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide
Each of these has different substituents that may affect their reactivity and applications, highlighting the compound’s unique structure-function relationship.
Properties
IUPAC Name |
N-[4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-15(27)22-17-9-7-16(8-10-17)21(28)25-12-19(13-25)26-11-18(23-24-26)14-29-20-5-3-2-4-6-20/h2-11,19H,12-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRSLYJVXSJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2552923.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)

![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)

![3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2552932.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide](/img/structure/B2552940.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/new.no-structure.jpg)

